3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
Descripción
Propiedades
IUPAC Name |
3-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-17-6-5-7-18(16-17)20(24)21-10-15-27(25,26)23-13-11-22(12-14-23)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMQBHMSEBCVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide with a sulfonyl chloride derivative.
Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonyl derivative and 4-phenylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Structure and Composition
- Molecular Formula : C17H27N3O3S
- Molecular Weight : 353.5 g/mol
- CAS Number : 897611-84-6
The structure features a benzamide backbone with a sulfonyl group attached to a phenylpiperazine, which is critical for its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to 3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide. Research indicates that similar benzamide derivatives exhibit significant activity against various bacterial and fungal strains. For instance, compounds with similar structural motifs have shown minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria, as well as certain fungi .
Anticancer Potential
The anticancer potential of this compound class has been explored through various assays. Studies have demonstrated that related compounds possess significant antiproliferative activity against human colorectal carcinoma cell lines (HCT116). For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Case Studies
- Antimicrobial Screening : A series of synthesized benzamide derivatives were evaluated for their antimicrobial efficacy against multiple pathogens. Results indicated that specific substitutions enhanced activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values demonstrating potent effects comparable to established antibiotics .
- Anticancer Evaluation : In vitro studies on HCT116 cells revealed that certain analogues exhibited IC50 values significantly lower than those of traditional chemotherapy drugs, suggesting promising therapeutic candidates for further development .
Summary of Biological Activities
| Compound | Activity Type | MIC/IC50 Values | Pathogen/Cancer Cell Line |
|---|---|---|---|
| N1 | Antimicrobial | 1.27 µM | Bacillus subtilis |
| N9 | Anticancer | 5.85 µM | HCT116 |
| N18 | Anticancer | 4.53 µM | HCT116 |
| N22 | Antimicrobial | 1.30 µM | Klebsiella pneumoniae |
Mecanismo De Acción
The mechanism of action of 3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analog in the provided evidence is 5-Chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(methoxy-13C,d3)benzamide (, CAS 1217639-30-9). Key differences include:
- Benzamide Substitutions: The target compound has a 3-methyl group, whereas the analog in features 5-chloro and 2-methoxy-13C,d3 substituents.
- Linker and Terminal Groups : Both compounds share a sulfonylethyl linker, but the target compound terminates in a 4-phenylpiperazine , whereas the analog includes a phenylsulfonylurea group connected to a trans-4-hydroxycyclohexylamine. Piperazine rings confer basicity and solubility in acidic environments, while urea groups may enhance binding specificity through hydrogen-bonding networks .
Molecular Properties
Pharmacological and Physicochemical Implications
- Lipophilicity : The 3-methyl group in the target compound likely increases logP compared to the polar chloro and methoxy substituents in the compound, suggesting differences in membrane permeability and distribution .
- Metabolic Stability: Isotopic labeling (13C, d3) in the compound indicates its use in metabolic tracing studies, whereas the target compound’s non-labeled structure may prioritize synthetic accessibility for initial bioactivity screens .
- Crystallography : SHELX software () is critical for resolving such compounds’ crystal structures, enabling comparative analysis of conformational stability and intermolecular interactions .
Research Findings and Limitations
- Structural Insights : SHELX-based crystallography () has likely been employed to determine the target compound’s conformation, aiding in docking studies or structure-activity relationship (SAR) analyses. The sulfonyl group’s geometry may influence binding to target proteins .
- Gaps in Data: No direct pharmacological or kinetic data for the target compound is available in the provided evidence. Comparisons rely on structural extrapolation and analogs like the deuterated compound in , which itself is tailored for specialized metabolic research .
Actividad Biológica
3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a methyl group and a sulfonyl-linked phenylpiperazine moiety. Its IUPAC name is 3-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, with the molecular formula .
The primary mechanism of action of 3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
Anticancer Potential
Recent studies have indicated that compounds with similar piperazine structures exhibit significant anticancer activity. For instance, derivatives of piperazine have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
| Compound C | Hep-2 | 3.25 |
These studies suggest that 3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide may also exhibit similar anticancer properties, although specific IC50 values for this compound are yet to be established .
Neuroprotective Effects
As an acetylcholinesterase inhibitor, this compound may also provide neuroprotective effects, which are essential in treating cognitive disorders. The enhancement of cholinergic signaling can potentially improve memory and learning functions in animal models .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of 3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide:
- Neuroprotective Studies : In animal models, compounds similar to 3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide demonstrated improved cognitive function when administered prior to memory impairment induction.
- Anticancer Research : A study on piperazine derivatives indicated that modifications at the sulfonyl group can significantly alter anticancer activity, suggesting that structural variations in 3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide could enhance its efficacy against cancer cells .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
- Step 1: Formation of the piperazine-sulfonyl intermediate via refluxing 4-phenylpiperazine with sulfonyl chlorides in acetonitrile (ACN) using K₂CO₃ as a base (4–5 hours, 60–70°C) .
- Step 2: Coupling with 3-methylbenzamide derivatives using HBTU (benzotriazole-based coupling reagent) and triethylamine (Et₃N) in THF (12 hours, room temperature), achieving yields of 64–71% after silica gel chromatography .
- Critical Factors: Solvent polarity (THF vs. ACN), base strength (K₂CO₃ vs. Et₃N), and reaction time significantly impact purity and yield. For instance, extended refluxing (>5 hours) in ACN reduces side-product formation .
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of sulfonyl and benzamide groups. For example, aromatic protons in the phenylpiperazine moiety resonate at δ 6.2–7.7 ppm, while methyl groups appear as singlets at δ 2.3–2.5 ppm .
- Mass Spectrometry (ESI-MS): Molecular ion peaks at m/z 488.6–542.6 (M + H⁺) validate the molecular weight (e.g., 492.5 for derivatives with trifluoromethyl substituents) .
- X-ray Crystallography: Used sparingly due to challenges in crystal growth, but SHELX software (e.g., SHELXL) resolves torsional angles between the benzamide and piperazine rings .
Q. What preliminary biological screening assays are used to evaluate its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays: Targets like acetylcholinesterase (for Alzheimer’s) are tested via Ellman’s method, with IC₅₀ values calculated using non-linear regression (e.g., 0.85 μM for related piperazine-benzamide derivatives) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., 5-HT₁A serotonin receptors) measure competitive binding affinity (Kᵢ) using tritiated ligands like [³H]WAY-100635 .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for this compound?
Methodological Answer:
- Molecular Docking (AutoDock/Vina): Predicts binding modes to targets like GlyT-1 (glycine transporter). For example, the sulfonyl group forms hydrogen bonds with Arg392 in GlyT-1, while the 3-methylbenzamide occupies a hydrophobic pocket .
- MD Simulations (GROMACS): Reveals dynamic stability of ligand-receptor complexes. Contradictions in experimental IC₅₀ values (e.g., 2-fold differences across assays) may arise from solvent accessibility of the piperazine ring in aqueous vs. membrane environments .
Q. What strategies mitigate low yields in large-scale synthesis of analogs?
Methodological Answer:
- Catalyst Optimization: Replacing HBTU with BOP (benzotriazolyloxy-tris(dimethylamino)phosphonium hexafluorophosphate) increases coupling efficiency from 64% to 78% by reducing steric hindrance .
- Purification Workflow: Sequential use of flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) and recrystallization (ethanol/HCl) improves purity from 85% to >98% .
Q. How do stereochemical variations in the piperazine ring affect bioactivity?
Methodological Answer:
- Chiral HPLC Separation: (S)- vs. (R)-configured piperazines (e.g., compound 11l ) show 10-fold differences in 5-HT₁A receptor affinity (Kᵢ = 1.2 nM vs. 12 nM) .
- Circular Dichroism (CD): Confirms absolute configuration; e.g., [α]²⁵_D = +60.6° for (S)-isomers correlates with enhanced blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
